molecular formula C13H13N3O2S B2426712 (E)-2-((5-(4-methoxyphenyl)furan-2-yl)methylene)hydrazinecarbothioamide CAS No. 34721-90-9

(E)-2-((5-(4-methoxyphenyl)furan-2-yl)methylene)hydrazinecarbothioamide

Cat. No.: B2426712
CAS No.: 34721-90-9
M. Wt: 275.33
InChI Key: FPXKMPXWEPHWGF-OVCLIPMQSA-N
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Description

(E)-2-((5-(4-methoxyphenyl)furan-2-yl)methylene)hydrazinecarbothioamide is a complex organic compound that features a furan ring substituted with a methoxyphenyl group and a hydrazinecarbothioamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((5-(4-methoxyphenyl)furan-2-yl)methylene)hydrazinecarbothioamide typically involves the condensation of 5-(4-methoxyphenyl)furan-2-carbaldehyde with thiosemicarbazide. The reaction is carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-85°C for several hours, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((5-(4-methoxyphenyl)furan-2-yl)methylene)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazinecarbothioamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms of the compound, potentially leading to the formation of hydrazine derivatives.

    Substitution: Substituted products where the hydrazinecarbothioamide moiety is replaced by other functional groups.

Scientific Research Applications

(E)-2-((5-(4-methoxyphenyl)furan-2-yl)methylene)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-((5-(4-methoxyphenyl)furan-2-yl)methylene)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-((5-(4-methoxyphenyl)furan-2-yl)methylene)hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    (E)-2-((5-(4-methoxyphenyl)furan-2-yl)methylene)hydrazinecarbothioamide derivatives: Various derivatives with different substituents on the furan or phenyl rings.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and furan moieties contribute to its stability and reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

[(E)-[5-(4-methoxyphenyl)furan-2-yl]methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-17-10-4-2-9(3-5-10)12-7-6-11(18-12)8-15-16-13(14)19/h2-8H,1H3,(H3,14,16,19)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXKMPXWEPHWGF-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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